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Compound Focus: Tromantadine

CAS No.: 53783-83-8

Cat. No.: S007015

Tromantadine and Approved Adamantane-Based Drugs

The adamantane moiety is a key structural feature in several approved drugs. The table below summarizes

the core information on these compounds, including Tromantadine [1] [2].

Core Structure | Key . L. Mechanism of Action (if
Drug Name Primary Indications
Feature known)
Tromantadine Adamantane derivative with Herpes simplex virus Antiviral: Believed to act on
[1][3]11[2] a side chain containing a (skin infections) [1] the viral host cell (e.g.,
dimethylaminoethoxy group [2]; New Indication: inhibiting viral penetration)
[3] Anti-tumor [2]. Antitumor: Mechanism
applications under investigation [3].

(patented) [3]

Amantadine [1]  Primary amine with a Influenza A; Antiviral: Blocks the M2 ion
[2] C10H15 alkyl residue Parkinson's disease channel of Influenza A [1].
(adamantane) [1] [1]112] Neurological: Likely

involves NMDA receptor
antagonism [2].
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Drug Name

Rimantadine [1]

[2]

Memantine [1]

[2]

Adapalene [1]
[2]

Saxagliptin /
Vildagliptin [1]
[2]

Core Structure | Key
Feature

Alpha-methyl derivative of
amantadine [1]

1-Amino-3,5-
dimethyladamantane [1]

Adamanty! retinoid
(naphthoic acid derivative)

[1]

Dipeptidyl peptidase-4
(DPP-4) inhibitors containing
adamantane [1]

Primary Indications

Influenza A [1] [2]

Alzheimer's disease

[1][2]

Acne [1] [2]

Type 2 Diabetes [1]
(2]

Mechanism of Action (if
known)

Similar to amantadine (M2
ion channel blockade) [1].

Non-competitive NMDA
receptor antagonist [1].

Retinoid activity, modulates
cell differentiation and
keratinization [1].

Inhibits the DPP-4
enzyme, increasing
incretin levels [1].

Current Research and Synthetic Directions

Recent research on adamantane derivatives focuses on expanding their therapeutic potential. Key areas

relevant to your query include:

e Exploration of New Indications: A significant development is the patent for using Tromantadine
and its derivatives as anti-tumor pharmaceuticals. These compounds are proposed for treating
various cancers, including leukemia, lung cancer, and breast cancer, potentially administered alone or
in combination with other chemotherapeutic agents [3].

¢ Antimicrobial and Anticancer Hybrids: Researchers are actively synthesizing new adamantane-
based hybrids to combat rising bacterial resistance and explore anticancer applications.

o Adamantane-Thiazole Hybrids: A 2022 study synthesized a series of (Z)-N-(adamantan-1-
yl)-3,4-diarylthiazol-2(3H)-imines. Several compounds showed potent broad-spectrum
antibacterial activity, and some demonstrated significant anti-proliferative activity against human
tumor cell lines, potentially via SIRT1 enzyme inhibition [4].

o Schiff Bases and Hydrazide-Hydrazones: A 2024 study created novel adamantane
derivatives with these moieties. Compounds showed promising activity against Gram-positive
bacteria like Staphylococcus epidermidis and fungi like Candida albicans, with cytotoxicity
studies indicating they did not significantly affect cell proliferation in tested doses [5].

e Overcoming Drug Resistance: In antiviral research, new adamantane-based o-hydroxycarboxylic
acid derivatives are being designed to act as potent blockers of the amantadine-resistant M2-S31N
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mutant of Influenza A, showing dual inhibitory activity against both wild-type and resistant viruses [6].

Experimental & Methodological Considerations

While detailed proprietary protocols are not public, the literature reveals common methodological

approaches and important technical challenges.

Synthesis Workflow The synthesis of novel adamantane derivatives often follows a multi-step conjugation
strategy, as illustrated by the synthesis of adamantane-thiazole hybrids [4]. The general workflow for

creating such compounds can be summarized as follows:

Starting Material:
Adamantan-1-amine

Step 1. Condensation
Reaction with aryl isothiocyanate

Intermediate:

1-(Adamantan-1-yl)-3-arylthiourea

Step 2: Cyclization
Reaction with aryl bromomethyl ketone

Target Compound:
N-(Adamantan-1-yl)thiazol-2(3H)-imine

Click to download full resolution via product page

Key Technical Challenges

¢ Solubility and Bioavailability: A major challenge noted in patent literature is the low water solubility
of many adamantane-based compounds (including Tromantadine derivatives), which can directly
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limit their bioavailability and anticancer activity. Proposed solutions include preparing salts (e.g., using
amino or carboxyl groups) to improve water solubility for formulation into injectables [3].

¢ Selective Functionalization: The high chemical stability of the adamantane cage makes its selective
functionalization difficult using traditional chemistry. Biocatalytic methods using bacterial
cytochrome P450 enzymes (e.g., from Pseudomonas putida) are being explored for their high
regioselectivity in hydroxylating adamantane at specific tertiary C—H bonds under mild conditions [7]

[8].

Key Insights for Research and Development

For researchers and drug development professionals, the following points are worth noting:

e The Adamantane "Advantage": The value of the adamantane moiety extends beyond simply
increasing lipophilicity. Its rigid, bulky structure can improve receptor binding selectivity, enhance
metabolic stability, and facilitate penetration through lipid membranes like the blood-brain barrier [1]

[7].

¢ Patent Landscape is Active: The discovery of new biological activities for existing adamantane
drugs like Tromantadine highlights the importance of monitoring the patent literature for new
indications and compound families [3].

e Embrace Green Chemistry: Biocatalytic functionalization presents a promising, environmentally
friendly alternative to traditional synthesis for creating novel adamantane building blocks with high
selectivity [7] [8].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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